An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4,7-dihydro-1,3-dioxepine
An In-depth Technical Guide to the Chemical Properties of 2-Propyl-4,7-dihydro-1,3-dioxepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-4,7-dihydro-1,3-dioxepine, identified by the CAS number 4469-34-5, is a heterocyclic organic compound.[1] Its structure is characterized by a seven-membered ring containing two oxygen atoms at positions 1 and 3 (a cyclic acetal) and a carbon-carbon double bond between positions 5 and 6.[1] A propyl group is attached at the 2-position, the carbon atom situated between the two oxygens.[1] This unique combination of a cyclic acetal and an olefin within a flexible seven-membered ring dictates its chemical properties and reactivity, making it a valuable intermediate in various fields of organic synthesis.[1] The dihydro-1,3-dioxepine scaffold serves as a key building block for more complex molecular architectures, including substituted tetrahydrofurans, which are prevalent in many natural products and pharmaceuticals.[1] While this specific compound is not extensively documented in top-tier academic literature, the broader class of dihydro-1,3-dioxepines has been a subject of interest, particularly in asymmetric synthesis and as components in the fragrance industry.[1]
Chemical and Physical Properties
The physicochemical properties of 2-Propyl-4,7-dihydro-1,3-dioxepine are summarized below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [2][3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Appearance | Colorless liquid | |
| Density | 0.925 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 187.6°C at 760 mmHg; 70-72°C at 16 Torr | [3] |
| Melting Point | Approximately -50°C | |
| Flash Point | 61.5°C | [3] |
| Refractive Index | 1.431 | [3] |
| Solubility | Soluble in most organic solvents. | |
| XLogP3 | 1.71560 | [3] |
| PSA (Polar Surface Area) | 18.46 Ų | [3] |
Synthesis and Reactivity
The chemical behavior of 2-Propyl-4,7-dihydro-1,3-dioxepine is primarily governed by its two main functional groups: the acetal and the alkene.
Established Synthetic Pathways
The most direct and common method for synthesizing 4,7-dihydro-1,3-dioxepines is the acid-catalyzed condensation of cis-2-butene-1,4-diol with an appropriate aldehyde or ketone.[1] For the synthesis of the title compound, butyraldehyde is used. This reaction is a classic example of acetal formation.[1] The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which activates the carbonyl carbon for a nucleophilic attack by one of the diol's hydroxyl groups.[1] Subsequent steps lead to the formation of a hemiacetal, followed by elimination of water and ring closure by the second hydroxyl group to form the stable seven-membered dioxepine ring.[1] Catalysts such as p-toluenesulfonic acid are commonly employed to facilitate this process.[1]
Caption: General synthesis of 2-Propyl-4,7-dihydro-1,3-dioxepine.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Propyl-4,7-dihydro-1,3-dioxepine via acid-catalyzed acetalization.
Materials:
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cis-2-Butene-1,4-diol
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Butyraldehyde
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p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
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Toluene (solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cis-2-butene-1,4-diol (1.0 eq), butyraldehyde (1.1 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.
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Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
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Monitor the reaction progress by TLC or GC until the starting diol is consumed.
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Cool the mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure.
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Purify the resulting crude product by vacuum distillation to obtain pure 2-Propyl-4,7-dihydro-1,3-dioxepine.
Chemical Reactivity
The reactivity of the molecule is twofold:
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Acetal Chemistry: The acetal group at the C2 position is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions.[1] This reaction cleaves the ring, regenerating butyraldehyde and cis-2-butene-1,4-diol.[1] This property allows the dihydro-1,3-dioxepine moiety to be used as a protecting group for diols.[1]
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Olefin Reactivity: The double bond within the seven-membered ring can undergo a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation.[1] These transformations provide a route for further functionalization of the molecule, enabling the synthesis of a wide range of derivatives.[1]
